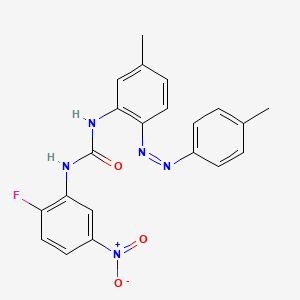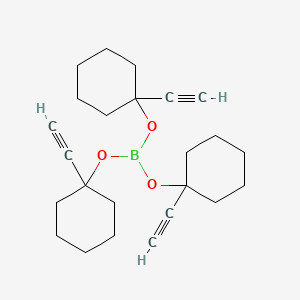
Pentyl(triphenyl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl(triphenyl)phosphonium bromide is an organic compound with the chemical formula C23H26BrP. It is a white to almost white solid that is partly miscible in water and soluble in methanol and chloroform . This compound is known for its strong basicity and is commonly used as a reagent in organic synthesis.
Méthodes De Préparation
Pentyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with pentyl bromide. The reaction typically involves heating the reactants in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction can also be optimized using microwave irradiation to achieve higher yields in a shorter time . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and purity of the product.
Analyse Des Réactions Chimiques
Pentyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wittig Reactions: It is often used in Wittig reactions to form alkenes from aldehydes and ketones.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of pentyl(triphenyl)phosphonium bromide in Wittig reactions involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound to form a betaine intermediate. This intermediate undergoes cyclization to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Pentyl(triphenyl)phosphonium bromide can be compared with other phosphonium salts such as benzyl(triphenyl)phosphonium bromide and methyl(triphenyl)phosphonium bromide. While these compounds share similar chemical properties and applications, this compound is unique due to its specific alkyl chain length, which can influence its solubility and reactivity in certain reactions .
Propriétés
Formule moléculaire |
C23H27BrP+ |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
pentyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1; |
Clé InChI |
VAUKWMSXUKODHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


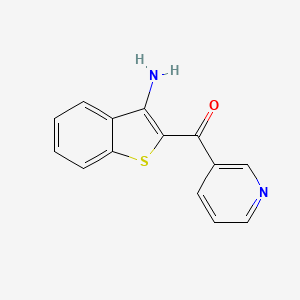

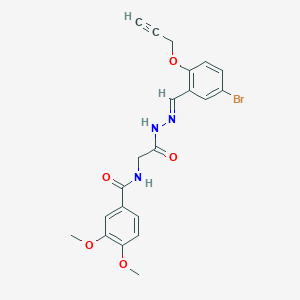




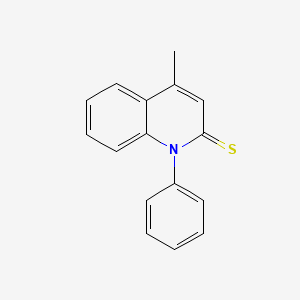


![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)

